molecular formula C20H20N4O B12043440 3-(4-Ethylphenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

3-(4-Ethylphenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12043440
M. Wt: 332.4 g/mol
InChI Key: KXTXMCHHBAHUDS-KGENOOAVSA-N
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Description

3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethylphenyl group and a phenylethylidene group

Preparation Methods

The synthesis of 3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1-phenylethylidenehydrazine to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts to enhance the reaction rate and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon or carbon-nitrogen bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its efficacy and mechanism of action.

    Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating their function. For example, it may inhibit the activity of key enzymes involved in microbial growth, leading to antimicrobial effects. Alternatively, it may interact with cellular receptors, triggering signaling pathways that result in anticancer activity. The exact mechanism of action depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    3-(4-Methylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.

    3-(4-Chlorophenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide:

    3-(4-Fluorophenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide: The fluorine atom can enhance the compound’s stability and influence its biological activity.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O/c1-3-15-9-11-17(12-10-15)18-13-19(23-22-18)20(25)24-21-14(2)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-14+

InChI Key

KXTXMCHHBAHUDS-KGENOOAVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3

Origin of Product

United States

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